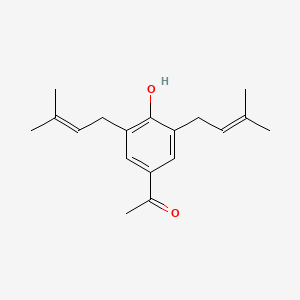3,5-Diprenyl-4-hydroxyacetophenone
CAS No.:
Cat. No.: VC16592978
Molecular Formula: C18H24O2
Molecular Weight: 272.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H24O2 |
|---|---|
| Molecular Weight | 272.4 g/mol |
| IUPAC Name | 1-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone |
| Standard InChI | InChI=1S/C18H24O2/c1-12(2)6-8-15-10-17(14(5)19)11-16(18(15)20)9-7-13(3)4/h6-7,10-11,20H,8-9H2,1-5H3 |
| Standard InChI Key | XVTRUNNIGJWXKK-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C(=O)C)C |
Introduction
Natural Sources and Isolation
DHAP is primarily isolated from the aerial parts of Ageratina pichinchensis and Ageratina pazcuarensis using dichloromethane extraction followed by chromatographic purification . Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) are employed to verify its purity and structural integrity . Yield optimization studies indicate that solvent polarity and extraction duration significantly impact DHAP recovery, though specific quantitative data remain limited in publicly accessible literature.
Synthesis and Chemical Modification
DHAP can be synthesized via Friedel-Crafts prenylation of 4-hydroxyacetophenone using prenol (3-methyl-2-buten-1-ol) and anhydrous zinc chloride (ZnCl<sub>2</sub>) under reflux conditions . This method yields DHAP alongside regioisomers, necessitating purification through silica gel chromatography. Alternative approaches, such as enzymatic prenylation, remain unexplored but could offer greener synthetic routes. Structural modifications, including oxidation of the prenyl groups or acetylation of the hydroxyl moiety, have been proposed to enhance bioavailability, though experimental data are currently lacking .
Pharmacological Profile
Anti-Inflammatory Activity
DHAP demonstrates dose-dependent anti-inflammatory effects in macrophage models, reducing nitric oxide (NO) production by 38.96% and suppressing pro-inflammatory cytokines (IL-1β: 55.56%, IL-6: 51.62%, TNF-α: 59.14%) at 91.78 µM . Concurrently, it elevates anti-inflammatory IL-10 levels by 61.20%, suggesting a balanced immunomodulatory effect . Comparative studies with diclofenac reveal that DHAP’s efficacy plateaus at 100 µg/mL, beyond which protective effects diminish, likely due to cytotoxicity .
Table 1: Effects of DHAP on Inflammatory Markers in Macrophages
| Cytokine | Inhibition (%) | Increase (%) |
|---|---|---|
| IL-1β | 55.56 | - |
| IL-6 | 51.62 | - |
| TNF-α | 59.14 | - |
| IL-10 | - | 61.20 |
Antioxidant Effects
In DPPH radical scavenging assays, DHAP exhibits an IC<sub>50</sub> of 96 µM, approximately double the potency of trolox (45 µM) . The prenyl groups enhance electron donation capacity, stabilizing free radicals through resonance delocalization. Structure-activity relationships indicate that replacing the acetophenone carbonyl with an aldehyde (as in 3,5-diprenyl-4-hydroxybenzaldehyde) improves antioxidant activity, achieving an IC<sub>50</sub> of 50 µM .
Table 2: Antioxidant Activity of DHAP and Analogues
| Compound | IC<sub>50</sub> (µM) |
|---|---|
| DHAP | 96 |
| 3,5-Diprenyl-4-hydroxybenzaldehyde | 50 |
| Trolox (Standard) | 45 |
Antinociceptive Properties
In carrageenan-induced inflammatory pain models, DHAP (100 mg/kg) reduces nociception by 72.6%, comparable to nonsteroidal anti-inflammatory drugs (NSAIDs) . Neuropathic pain models using L5/L6 spinal nerve ligation show a 57.1% reduction in hyperalgesia at 562 mg/kg, highlighting its potential in managing chronic pain . Mechanistic studies suggest DHAP modulates TRPV1 receptors and inhibits cyclooxygenase-2 (COX-2), though direct evidence remains pending .
Gastroprotective Mechanisms
DHAP (100 mg/kg) inhibits ethanol-induced gastric lesions by 75.59%, an effect attenuated by pretreatment with N<sup>G</sup>-nitro-L-arginine methyl ester (L-NAME), indomethacin, and N-ethylmaleimide (NEM) . This implicates nitric oxide (NO), prostaglandins, and sulfhydryl groups in its protective action. DHAP’s ability to upregulate mucosal glutathione levels further prevents oxidative damage to gastric epithelial cells .
Molecular Mechanisms of Action
DHAP’s anti-inflammatory activity involves suppression of nuclear factor-kappa B (NF-κB) translocation, reducing transcription of pro-inflammatory genes . Antioxidant effects arise from direct free radical scavenging and induction of phase II detoxifying enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1) . In pain models, DHAP inhibits spinal glial activation and downregulates TNF-α and IL-1β expression in dorsal root ganglia .
Comparative Analysis with Structural Analogues
Removal of the prenyl groups (as in 4-hydroxyacetophenone) abolishes anti-inflammatory and antioxidant activities, underscoring their critical role . Conversely, replacing the acetyl group with an aldehyde (3,5-diprenyl-4-hydroxybenzaldehyde) enhances antioxidant potency but reduces gastroprotective efficacy, suggesting functional group-dependent targeting .
Future Research Directions
-
Clinical Trials: Phase I studies to establish pharmacokinetics and dosing regimens.
-
Structure Optimization: Development of derivatives with enhanced blood-brain barrier penetration.
-
Combination Therapies: Synergistic studies with NSAIDs or biologics.
-
Mechanistic Elucidation: Proteomic and metabolomic profiling to identify novel targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume